Reduced Haloperidol-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Reduced Haloperidol-d4 is a deuterium-labeled derivative of Reduced Haloperidol, a metabolite of the antipsychotic drug Haloperidol. This compound is primarily used in scientific research as a stable isotope-labeled standard for analytical purposes. The molecular formula of this compound is C21H21D4ClFNO2, and it has a molecular weight of 381.9 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Reduced Haloperidol-d4 involves the reduction of Haloperidol at the benzylic ketone to form an alcohol metabolite. This process can be achieved using various reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions . The deuterium labeling is introduced by using deuterated reagents or solvents during the synthesis.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction conditions are optimized to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Reduced Haloperidol-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized back to Haloperidol using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Further reduction can lead to the formation of secondary alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Haloperidol.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Reduced Haloperidol-d4 is widely used in scientific research for various applications, including:
Analytical Chemistry: As a stable isotope-labeled standard for the quantification of Haloperidol and its metabolites in biological samples using techniques such as mass spectrometry and high-performance liquid chromatography.
Pharmacokinetics: To study the metabolic pathways and pharmacokinetics of Haloperidol in vivo by tracking the deuterium-labeled compound.
Neuroscience: To investigate the effects of Haloperidol and its metabolites on neurotransmitter systems and receptor binding in the brain.
Drug Development: As a reference standard in the development and validation of analytical methods for new antipsychotic drugs.
Wirkmechanismus
Reduced Haloperidol-d4 exerts its effects through its interaction with dopamine receptors, particularly the dopamine D2 receptor. The compound acts as a dopamine receptor antagonist, blocking the binding of dopamine and thereby reducing dopaminergic activity in the brain. This mechanism is similar to that of Haloperidol, which is used to treat psychotic disorders by mitigating the effects of excessive dopamine signaling .
Vergleich Mit ähnlichen Verbindungen
Haloperidol: The parent compound from which Reduced Haloperidol-d4 is derived.
Reduced Haloperidol: The non-deuterated form of this compound.
Other Deuterated Metabolites: Compounds such as deuterated Olanzapine and deuterated Quetiapine, which are used as stable isotope-labeled standards in analytical chemistry.
Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical studies. The incorporation of deuterium atoms also helps in distinguishing the compound from its non-labeled counterparts in complex biological matrices .
Eigenschaften
CAS-Nummer |
1246820-79-0 |
---|---|
Molekularformel |
C21H25ClFNO2 |
Molekulargewicht |
381.909 |
IUPAC-Name |
4-(4-chloro-2,3,5,6-tetradeuteriophenyl)-1-[4-(4-fluorophenyl)-4-hydroxybutyl]piperidin-4-ol |
InChI |
InChI=1S/C21H25ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,20,25-26H,1-2,11-15H2/i5D,6D,7D,8D |
InChI-Schlüssel |
WNZBBTJFOIOEMP-KDWZCNHSSA-N |
SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(C3=CC=C(C=C3)F)O |
Synonyme |
4-(4-Chlorophenyl)-α-(4-fluorophenyl)-4-hydroxy-1-piperidinebutanol-d4; R 2572-d4; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.